

Structure-Activity Relationship of Methyl Quinoline-6-carboxylate Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Methyl quinoline-6-carboxylate*

Cat. No.: B186399

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The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] **Methyl quinoline-6-carboxylate** and its analogs are a specific subclass of these compounds that have garnered interest for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data from various studies to elucidate the impact of structural modifications on their biological efficacy.

Comparative Analysis of Biological Activity

The biological activity of **methyl quinoline-6-carboxylate** analogs is significantly influenced by the nature and position of substituents on the quinoline ring. Different substitution patterns can lead to varied activities, such as the inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) or the modulation of multidrug resistance proteins like MRP2.[4][5]

Key SAR observations include:

- Substituents at the C2-position: The introduction of bulky and hydrophobic groups at the C2-position of the quinoline ring is often crucial for potent biological activity.[6]
- The Carboxylate Group: The methyl ester at the C6-position is a key feature, but its conversion to a carboxylic acid or other derivatives can dramatically alter the compound's

properties and activity. For instance, in the context of DHODH inhibition, a free carboxylic acid at the C4-position is a strict requirement for high potency.[6]

- Substituents on the Benzo Ring: Modifications on the benzo portion of the quinoline nucleus can fine-tune the biological activity and pharmacokinetic properties of the analogs.[6][7]

The following table summarizes the biological activity of selected methyl quinoline-carboxylate analogs and related quinoline derivatives.

Compound ID	R1 (C2-position)	R2 (C4-position)	R3 (Benzo ring)	Target/Assay	Activity (IC50 in μ M)
13c	Hydrophobic cyclic amine	-	2-methoxy	mGluR1 Antagonism	2.16[7]
7a	Phenyl	Methyl carboxylate	6-benzoyl	MRP2 Inhibition	- (Exerted MDR reversal at 30 μ M)[4]
15	2'-pyridyl	-COOCH3	-	hDHODH Inhibition	> 25[5]
15	2'-pyridyl	-COOCH3	-	HCT-116 Cytotoxicity	3.93 \pm 0.65[5]
17	2'-(MeO)-pyridyl	-COOH	-	hDHODH Inhibition	0.43 \pm 0.04[5]
17	2'-(MeO)-pyridyl	-COOH	-	HCT-116 Cytotoxicity	1.48 \pm 0.16[5]

Note: The table includes data from closely related quinoline analogs to provide a broader context for the structure-activity relationship, as comprehensive data specifically for a series of **methyl quinoline-6-carboxylate** analogs is not available in a single source.

Experimental Protocols

The biological evaluation of **methyl quinoline-6-carboxylate** analogs involves various in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[5]

This assay is used to quantify the ability of a compound to inhibit the enzymatic activity of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway.

- Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
- Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
- Initiation of Reaction: The reaction is initiated by the addition of dihydroorotate.
- Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
- Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay[4][5]

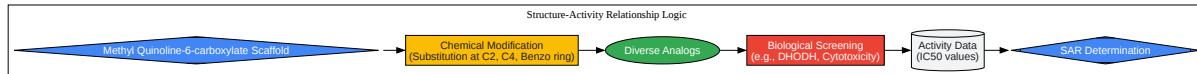
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Cancer cells (e.g., A2780/RCIS, HCT-116) are seeded in 96-well plates at a density of 5.0×10^3 cells per well and incubated overnight.[4]

- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.
- Formazan Solubilization: During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

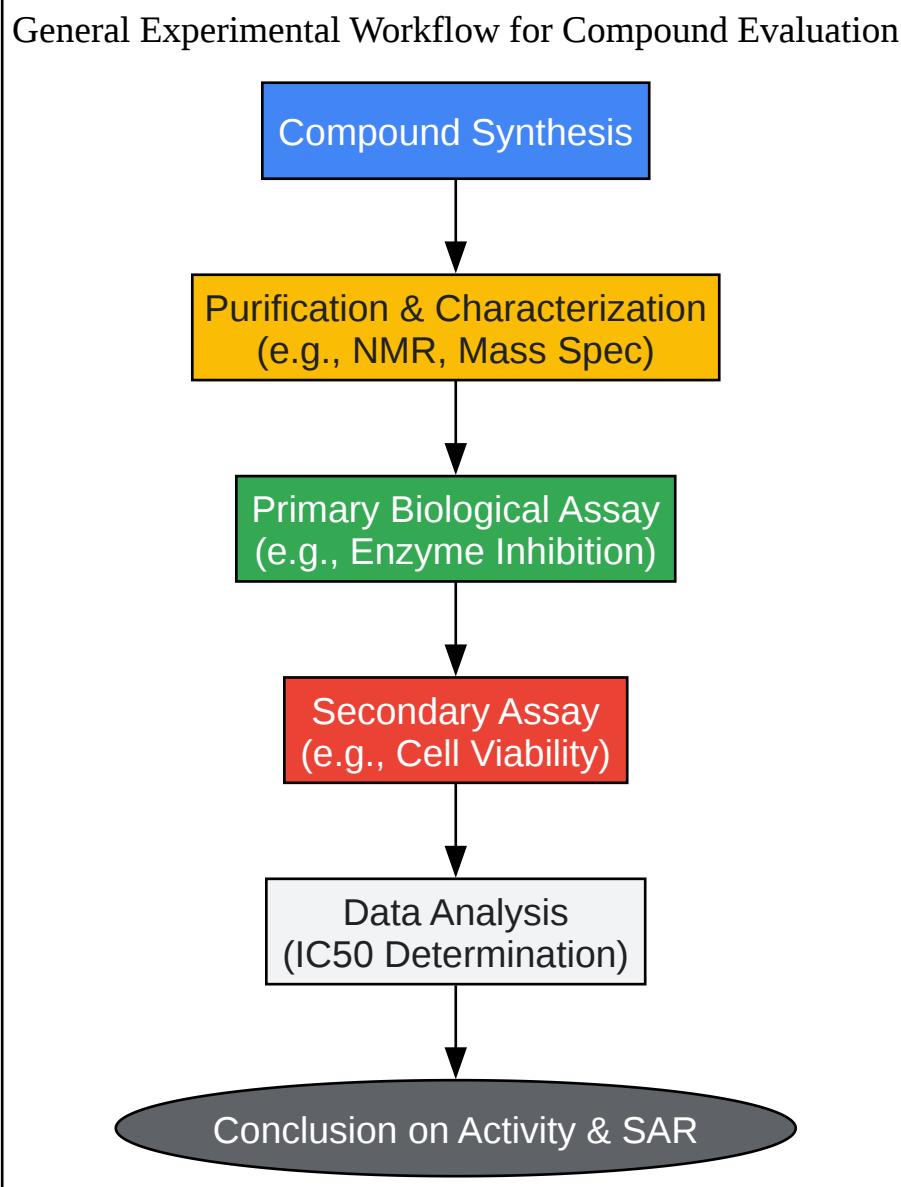
Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between chemical structure and biological activity, as well as the process of evaluating these compounds, the following diagrams are provided.



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Caption: Logical flow for determining the structure-activity relationship of **methyl quinoline-6-carboxylate** analogs.



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Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

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